molecular formula C15H17ClN2O B5240749 6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

Cat. No.: B5240749
M. Wt: 276.76 g/mol
InChI Key: CINDSJGTCCZHHM-UHFFFAOYSA-N
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Description

6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is a member of the class of carbazoles. It is a monocarboxylic acid amide and an organochlorine compound. This compound is known for its potential biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide can be achieved through the reaction of carbazole derivatives with chlorinating agents. One common method involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with ethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide involves the inhibition of specific enzymes, such as SirT1. This enzyme is involved in the regulation of protein removal processes in cells. By inhibiting SirT1, the compound can increase the removal of abnormal proteins, which is beneficial in conditions like Huntington’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit SirT1 and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-2-17-15(19)11-5-3-4-10-12-8-9(16)6-7-13(12)18-14(10)11/h6-8,11,18H,2-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINDSJGTCCZHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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